1,1-Dibromoheptane

Organozirconium Chemistry Carbenoid Insertion Ring Expansion

1,1-Dibromoheptane (CAS 59104-79-9) is a geminal dibromoalkane with the molecular formula C7H14Br2 and a molecular weight of 257.99 g/mol. Characterized by two bromine atoms on the terminal carbon of a seven-carbon aliphatic chain, it functions as a dense, non-polar liquid (predicted density ~1.5–1.6 g/cm³, logP ~4.4–4.8) with low water solubility.

Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol
CAS No. 59104-79-9
Cat. No. B1657989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoheptane
CAS59104-79-9
Molecular FormulaC7H14Br2
Molecular Weight257.99 g/mol
Structural Identifiers
SMILESCCCCCCC(Br)Br
InChIInChI=1S/C7H14Br2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3
InChIKeyAENZTLHIVNISKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibromoheptane (CAS 59104-79-9): A Geminal Dibromide for Carbenoid and Synthetic Applications


1,1-Dibromoheptane (CAS 59104-79-9) is a geminal dibromoalkane with the molecular formula C7H14Br2 and a molecular weight of 257.99 g/mol [1]. Characterized by two bromine atoms on the terminal carbon of a seven-carbon aliphatic chain, it functions as a dense, non-polar liquid (predicted density ~1.5–1.6 g/cm³, logP ~4.4–4.8) with low water solubility [2]. Its primary value in research lies in its role as a C1 carbenoid precursor in organometallic ring-expansion reactions and as a reactive intermediate for nucleophilic substitution or cross-coupling, distinguishing it from isomeric α,ω-dibromoalkanes [3].

Why 1,1-Dibromoheptane Cannot Be Replaced by 1,7-Dibromoheptane or Other Alkyl Bromides


The reactivity profile of 1,1-dibromoheptane is governed by its geminal dibromide motif, which enables the formation of lithium or zinc carbenoids upon metal-halogen exchange—a mechanistic pathway inaccessible to its isomer, 1,7-dibromoheptane (CAS 4549-31-9), or mono-brominated heptanes [1]. While 1,7-dibromoheptane serves as a bifunctional alkylation reagent for linear spacer construction, 1,1-dibromoheptane participates in carbenoid insertion and cyclopropanation-type reactions, acting as a C1 linchpin rather than a simple electrophile . This fundamental mechanistic divergence means that substituting one isomer for the other leads to reaction failure rather than merely reduced yield, making isomer verification essential for procurement in organometallic and total synthesis workflows.

Quantitative Differentiation of 1,1-Dibromoheptane Against Closest Analogs


Geminal vs. Terminal Dibromide: Carbenoid Precursor Capability of 1,1-Dibromoheptane

1,1-Dibromoheptane undergoes lithiation with LDA to generate a nucleophilic carbenoid that inserts into 5-membered zirconacycles, enabling ring expansion to 6-membered metallacycles. In a direct comparative experiment, the sequential addition of lithiated 1,1-dibromoheptane and lithium phenylacetylide to a zirconacyclopentane intermediate delivered the bicyclo[3.3.0]octane product 61 in good yield [1]. By contrast, the analogous reaction using lithiated 1-octyne as the insertion partner required a higher reaction temperature (−25 °C vs. −55 °C) and produced a lower yield, demonstrating the superior reactivity of the gem-dibromide-derived carbenoid under mild conditions [1]. The isomeric 1,7-dibromoheptane cannot generate a comparable C1 carbenoid species.

Organozirconium Chemistry Carbenoid Insertion Ring Expansion

Regiochemical Outcome in Carbenoid Insertion: 1,1-Dibromoheptane on Bicyclic Zirconacycles

When lithiated 1,1-dibromoheptane was inserted into a cis/trans mixture of a benzannulated zirconacycle 86, the cis ring-fused product 87 was obtained in 40% isolated yield, while a simultaneous triple-insertion pathway produced a 65:31:4 mixture of three regioisomeric products (89:88:90) in a combined 33% yield [1]. This demonstrates that the gem-dibromide carbenoid participates in both selective mono-insertion and tandem multi-insertion manifolds on a single zirconocene template. Neither 1,7-dibromoheptane nor simple alkyl monobromides exhibit this carbenoid insertion behavior, making 1,1-dibromoheptane uniquely suited for complexity-generating tandem reaction sequences.

Regioselectivity Cis/Trans Stereochemistry Bicyclo[3.3.0]octane Synthesis

Physicochemical Property Differentiation: Boiling Point, Density, and LogP vs. 1,7-Dibromoheptane

1,1-Dibromoheptane and 1,7-dibromoheptane are constitutional isomers (both C7H14Br2, MW 257.99) but exhibit distinct physical properties that affect handling and purification. The geminal isomer displays a lower boiling point of approximately 225 °C at 760 mmHg (predicted) , compared to the experimental boiling point of 255–263 °C reported for 1,7-dibromoheptane . The predicted density for 1,1-dibromoheptane is approximately 1.51 g/cm³ , while measured densities for the α,ω-isomer range from 1.51 to 1.53 g/cm³ at 25 °C . The estimated logP (XLogP3) of 4.8 for 1,1-dibromoheptane [1] versus approximately 3.7 for 1,7-dibromoheptane reflects the greater hydrophobic character imparted by the geminal bromine arrangement, which influences chromatographic retention and solvent partitioning behavior during workup.

Physicochemical Properties Isomer Comparison Separation Feasibility

GHS Hazard Profile Comparison: Skin/Eye Irritation and Aquatic Toxicity vs. 1,7-Dibromoheptane

According to ECHA C&L inventory notifications, 1,1-dibromoheptane carries GHS hazard classifications including Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2A (H319), Specific Target Organ Toxicity Single Exposure Category 3 (H335: respiratory irritation), and Aquatic Chronic Category 3 (H412) [1]. These classifications are assigned based on one notifying company and represent the harmonized starting point for risk assessment. The closely related 1,7-dibromoheptane typically carries similar irritant classifications but may lack the full aquatic chronic hazard designation in some jurisdictions, making the geminal isomer's environmental hazard profile a differentiator for laboratories with strict waste disposal protocols.

Safety Assessment GHS Classification Procurement Risk

Synthetic Accessibility and Commercial Availability: Niche Reagent Status vs. Commodity 1,7-Dibromoheptane

1,1-Dibromoheptane is not stocked by major global distributors (e.g., Sigma-Aldrich, TCI, Fluorochem) as a catalog product . It is available only through specialized vendors such as CymitQuimica (Biosynth brand, minimum 95% purity, 25 mg and 250 mg scale, currently listed as discontinued) or via custom synthesis requests on platforms like ChemBlink and LookChem . In contrast, 1,7-dibromoheptane is a commodity research chemical stocked in bulk (up to 50 g or more) by multiple suppliers at purities exceeding 97% (GC) . This stark difference in commercial availability underscores that 1,1-dibromoheptane is a niche, application-specific reagent rather than a general-purpose synthetic intermediate.

Supply Chain Custom Synthesis Vendor Sourcing

Procurement-Driven Application Scenarios for 1,1-Dibromoheptane


Zirconium-Mediated Carbenoid Ring Expansion for Fused Bicyclic Synthesis

As demonstrated by Whitby and co-workers [1], 1,1-dibromoheptane is the reagent of choice for inserting a C1-carbenoid unit into 5-membered zirconacycles to construct 6-membered metallacycles, which can be further elaborated into bicyclo[3.3.0]octane frameworks. This application is irreplaceable by 1,7-dibromoheptane or mono-brominated alkanes, which lack the geminal dibromide motif necessary for lithium-halogen exchange and subsequent carbenoid formation. Procurement should specify ≥95% purity (GC) with anhydrous packaging for optimal lithiation stoichiometry.

Tandem Multi-Component Coupling on Zirconocene Templates

The ability of lithiated 1,1-dibromoheptane to participate in sequential insertion reactions—first carbenoid insertion, then acetylide addition—enables one-pot assembly of complex polycyclic products from simple diene precursors [1]. This tandem reactivity profile is unique to gem-dibromides; 1,7-dibromoheptane is limited to single-step alkylation and cannot support multi-component cascade sequences on organometallic templates.

Synthesis of 1,1-Difunctionalized Heptane Derivatives via Nucleophilic Substitution

The geminal arrangement of bromine atoms on C1 makes 1,1-dibromoheptane a precursor to 1,1-difunctionalized heptane scaffolds (e.g., 1,1-diaminoheptane, 1,1-dialkoxyheptane) via double nucleophilic displacement [1]. While 1,7-dibromoheptane can undergo analogous substitutions, the resulting products are α,ω-difunctionalized linear spacers—a fundamentally different structural outcome that dictates downstream application in polymer or dendrimer chemistry.

Methodological Studies of Carbenoid Regiochemistry and Stereochemistry

The medium-chain length (C7) of 1,1-dibromoheptane provides a useful balance between steric bulk and solubility for probing the stereoelectronic factors governing carbenoid generation from 1,1-dibromoalkanes [2]. Researchers investigating bromine/lithium exchange mechanisms or the configurational stability of α-bromoalkyllithium species can employ 1,1-dibromoheptane as a representative substrate whose behavior can be compared to shorter-chain (1,1-dibromopentane) or longer-chain (1,1-dibromononane) analogs. Note that supply constraints require advance sourcing from custom synthesis providers.

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